molecular formula C19H17N3O5S2 B2673699 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898422-17-8

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2673699
CAS No.: 898422-17-8
M. Wt: 431.48
InChI Key: SJTZRWYAYSMPPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized from various substrates through heterocyclization . The synthesis of new heterocyclic compounds incorporating thiophene species has been achieved from enaminones via reactions with different nucleophiles and electrophiles .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . The specific molecular structure of “2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide” is not available in the literature.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research into benzo[b] thiophene derivatives, including those with methoxy and sulfonamido groups, has led to the synthesis of various isomeric compounds. These studies have detailed the preparation, characterization, and the potential for these compounds to be used as intermediates in the development of new chemical entities with pharmaceutical applications (Campaigne & Abe, 1975).

Pharmacological Effects

  • Indazole arylsulfonamides have been synthesized and evaluated as human CC-chemokine receptor 4 (CCR4) antagonists, indicating the potential therapeutic applications of sulfonamide derivatives in modulating immune responses (Procopiou et al., 2013).

Biological Activities

  • Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. The structural analysis of these compounds reveals significant molecular interactions that contribute to their biological activity (Vasu et al., 2005).

Enzyme Inhibition

  • Certain aromatic sulfonamide inhibitors have been identified as potent inhibitors of carbonic anhydrases I, II, IV, and XII, demonstrating the versatility of sulfonamide derivatives in inhibiting enzymes relevant to various diseases, including glaucoma and edema (Supuran et al., 2013).

Anti-inflammatory Agents

  • Benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been studied for their ability to inhibit cell adhesion molecules (E-selectin, ICAM-1, and VCAM-1), indicating their potential as anti-inflammatory agents. The research has extended the understanding of how structural modifications of these compounds can impact their pharmacological properties (Boschelli et al., 1995).

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-14-5-7-15(8-6-14)29(25,26)22-13-4-2-3-12(11-13)18(24)21-19-16(17(20)23)9-10-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTZRWYAYSMPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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